molecular formula C9H15NOS B018467 (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine CAS No. 132335-44-5

(S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine

Cat. No. B018467
M. Wt: 185.29 g/mol
InChI Key: XWCNSHMHUZCRLN-QMMMGPOBSA-N
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Patent
US08362279B2

Procedure details

A mixture of 62 Kgs. of mandelate salt of (S)-3-(dimethylamino)-1-(thiophen-2-yl) propan-1-ol, 125 liters of water and 375 liters of methylene chloride is cooled to 0-5° C. Adjusted the pH of the reaction mixture to 9.8 with 10% sodium carbonate solution at 0-5° C. Stirred the reaction mixture for 20 minutes at 0-5° C. Separated the organic and aqueous layers. Extracted the aqueous layer with methylene chloride. Washed the organic layer twice with 10% sodium chloride solution. Distilled the solvent completely under reduced pressure at below 35° C. Added 19 liters of cyclohexane to the above reaction mixture. Distilled the solvent completely under reduced pressure at below 35° C. Added 125 liters of cyclohexane to the above reaction mixture. Heated the reaction mixture to 40-45° C. and stirred for 60 minutes. Cooled the reaction mixture to 0-5° C. Filtered the precipitated solid and washed with cyclohexane. Dried the material at 40-45° C. for 6 hours to get the title compound.
[Compound]
Name
62
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
125 L
Type
reactant
Reaction Step Two
Quantity
375 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O-])(=O)C(C1C=CC=CC=1)O.[CH3:12][N:13]([CH3:23])[CH2:14][CH2:15][C@@H:16]([C:18]1[S:19][CH:20]=[CH:21][CH:22]=1)[OH:17].O.C(=O)([O-])[O-].[Na+].[Na+]>C(Cl)Cl>[CH3:23][N:13]([CH3:12])[CH2:14][CH2:15][CH:16]([C:18]1[S:19][CH:20]=[CH:21][CH:22]=1)[OH:17] |f:3.4.5|

Inputs

Step One
Name
62
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C1=CC=CC=C1)(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CC[C@H](O)C=1SC=CC1)C
Name
Quantity
125 L
Type
reactant
Smiles
O
Name
Quantity
375 L
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
Stirred the reaction mixture for 20 minutes at 0-5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0-5° C
CUSTOM
Type
CUSTOM
Details
Separated the organic and aqueous layers
EXTRACTION
Type
EXTRACTION
Details
Extracted the aqueous layer with methylene chloride
WASH
Type
WASH
Details
Washed the organic layer twice with 10% sodium chloride solution
DISTILLATION
Type
DISTILLATION
Details
Distilled the solvent completely under reduced pressure at below 35° C
ADDITION
Type
ADDITION
Details
Added 19 liters of cyclohexane to the above reaction mixture
DISTILLATION
Type
DISTILLATION
Details
Distilled the solvent completely under reduced pressure at below 35° C
ADDITION
Type
ADDITION
Details
Added 125 liters of cyclohexane to the above reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
Heated the reaction mixture to 40-45° C.
STIRRING
Type
STIRRING
Details
stirred for 60 minutes
Duration
60 min
TEMPERATURE
Type
TEMPERATURE
Details
Cooled the reaction mixture to 0-5° C
FILTRATION
Type
FILTRATION
Details
Filtered the precipitated solid
WASH
Type
WASH
Details
washed with cyclohexane
CUSTOM
Type
CUSTOM
Details
Dried the material at 40-45° C. for 6 hours
Duration
6 h

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CN(CCC(O)C=1SC=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08362279B2

Procedure details

A mixture of 62 Kgs. of mandelate salt of (S)-3-(dimethylamino)-1-(thiophen-2-yl) propan-1-ol, 125 liters of water and 375 liters of methylene chloride is cooled to 0-5° C. Adjusted the pH of the reaction mixture to 9.8 with 10% sodium carbonate solution at 0-5° C. Stirred the reaction mixture for 20 minutes at 0-5° C. Separated the organic and aqueous layers. Extracted the aqueous layer with methylene chloride. Washed the organic layer twice with 10% sodium chloride solution. Distilled the solvent completely under reduced pressure at below 35° C. Added 19 liters of cyclohexane to the above reaction mixture. Distilled the solvent completely under reduced pressure at below 35° C. Added 125 liters of cyclohexane to the above reaction mixture. Heated the reaction mixture to 40-45° C. and stirred for 60 minutes. Cooled the reaction mixture to 0-5° C. Filtered the precipitated solid and washed with cyclohexane. Dried the material at 40-45° C. for 6 hours to get the title compound.
[Compound]
Name
62
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
125 L
Type
reactant
Reaction Step Two
Quantity
375 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O-])(=O)C(C1C=CC=CC=1)O.[CH3:12][N:13]([CH3:23])[CH2:14][CH2:15][C@@H:16]([C:18]1[S:19][CH:20]=[CH:21][CH:22]=1)[OH:17].O.C(=O)([O-])[O-].[Na+].[Na+]>C(Cl)Cl>[CH3:23][N:13]([CH3:12])[CH2:14][CH2:15][CH:16]([C:18]1[S:19][CH:20]=[CH:21][CH:22]=1)[OH:17] |f:3.4.5|

Inputs

Step One
Name
62
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C1=CC=CC=C1)(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CC[C@H](O)C=1SC=CC1)C
Name
Quantity
125 L
Type
reactant
Smiles
O
Name
Quantity
375 L
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
Stirred the reaction mixture for 20 minutes at 0-5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0-5° C
CUSTOM
Type
CUSTOM
Details
Separated the organic and aqueous layers
EXTRACTION
Type
EXTRACTION
Details
Extracted the aqueous layer with methylene chloride
WASH
Type
WASH
Details
Washed the organic layer twice with 10% sodium chloride solution
DISTILLATION
Type
DISTILLATION
Details
Distilled the solvent completely under reduced pressure at below 35° C
ADDITION
Type
ADDITION
Details
Added 19 liters of cyclohexane to the above reaction mixture
DISTILLATION
Type
DISTILLATION
Details
Distilled the solvent completely under reduced pressure at below 35° C
ADDITION
Type
ADDITION
Details
Added 125 liters of cyclohexane to the above reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
Heated the reaction mixture to 40-45° C.
STIRRING
Type
STIRRING
Details
stirred for 60 minutes
Duration
60 min
TEMPERATURE
Type
TEMPERATURE
Details
Cooled the reaction mixture to 0-5° C
FILTRATION
Type
FILTRATION
Details
Filtered the precipitated solid
WASH
Type
WASH
Details
washed with cyclohexane
CUSTOM
Type
CUSTOM
Details
Dried the material at 40-45° C. for 6 hours
Duration
6 h

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CN(CCC(O)C=1SC=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.